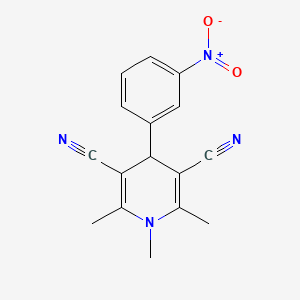
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with three methyl groups, a nitrophenyl group, and two cyano groups. Dihydropyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 3-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the nucleophile used but typically include substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their calcium channel blocking activity, making them potential candidates for the development of cardiovascular drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is primarily related to its interaction with biological targets. As a dihydropyridine derivative, it is likely to interact with calcium channels, inhibiting the influx of calcium ions into cells. This inhibition can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The nitro group may also contribute to the compound’s biological activity by participating in redox reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid: This compound is similar in structure but contains carboxylic acid groups instead of cyano groups.
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester: This ester derivative is another closely related compound.
Uniqueness
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of three methyl groups and two cyano groups on the dihydropyridine ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
119559-31-8 |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N4O2/c1-10-14(8-17)16(15(9-18)11(2)19(10)3)12-5-4-6-13(7-12)20(21)22/h4-7,16H,1-3H3 |
Clé InChI |
UAXJDHKLFQIJLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1C)C)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)



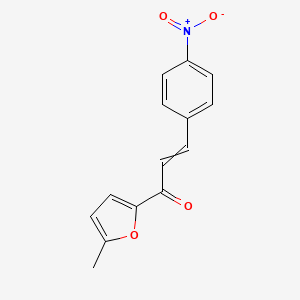
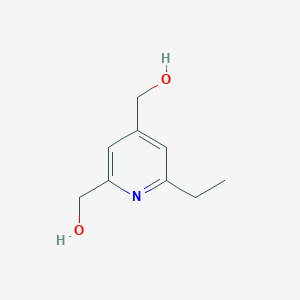
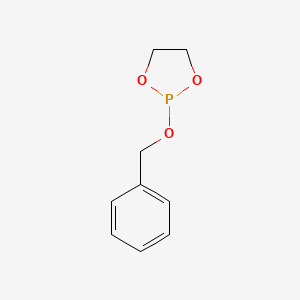

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
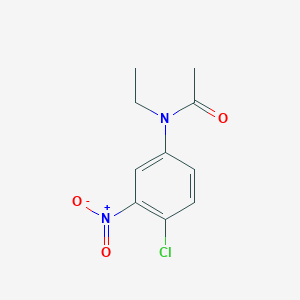
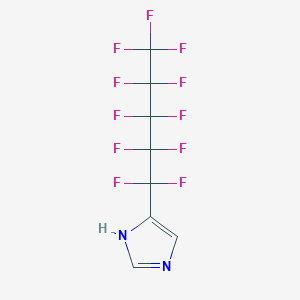
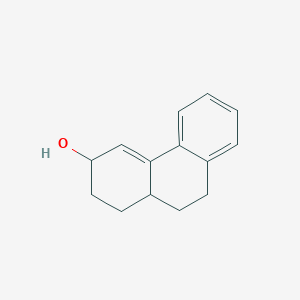
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

